(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)
CAS No.: 1398112-33-8
Cat. No.: VC0196722
Molecular Formula: C27H36D3ClN2O4
Molecular Weight: 494.09
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1398112-33-8 |
---|---|
Molecular Formula | C27H36D3ClN2O4 |
Molecular Weight | 494.09 |
Chemical Identification and Properties
(S)-(-)-Verapamil-d3 HCl (N-methyl-d3) is an isotopically labeled form of (S)-(-)-Verapamil hydrochloride, a well-known calcium channel blocker. The compound features three deuterium atoms incorporated into the N-methyl group, providing it with unique properties for analytical applications while maintaining the pharmacological profile of the unlabeled compound.
The chemical is identified by CAS number 1398112-33-8 and has a molecular formula of C27H36D3ClN2O4 . Its molecular weight is 494.09 g/mol, slightly higher than the unlabeled version due to the presence of deuterium atoms . The deuterium labeling provides a mass shift that allows for differential detection in mass spectrometry applications.
Basic Chemical Properties
Property | Value |
---|---|
CAS Number | 1398112-33-8 |
Molecular Formula | C27H36D3ClN2O4 |
Molecular Weight | 494.09 g/mol |
Purity Standards | 95% by HPLC; 98% atom D |
Physical State | Solid |
Commercial Use | Research use only, not for human or veterinary use |
The compound maintains the stereochemistry of the parent compound, with the S-enantiomer configuration being specifically designated in its name. This stereoselectivity is important for its biological activity and research applications, as different enantiomers can exhibit varied pharmacological effects.
Structural Characteristics and Isotopic Labeling
(S)-(-)-Verapamil-d3 HCl (N-methyl-d3) features a complex molecular structure containing multiple aromatic rings, methoxy groups, and a nitrile moiety. The "d3" designation indicates that three hydrogen atoms in the N-methyl group have been replaced with deuterium, a stable isotope of hydrogen.
The deuterium labeling strategy is significant for several reasons. First, it creates a compound with nearly identical chemical behavior to the unlabeled version but with a distinct mass. Second, the incorporation of deuterium at the N-methyl position provides stability in biological systems where metabolic N-demethylation might occur, allowing for improved tracking of the parent compound during metabolism studies.
The primary application of (S)-(-)-Verapamil-d3 HCl (N-methyl-d3) is as a reference standard in pharmaceutical research. Its specific deuterium labeling makes it valuable for quantitative analysis, metabolism studies, and pharmacokinetic investigations.
Use as an Analytical Standard
In analytical chemistry, this compound serves as an internal standard for the quantification of verapamil and related compounds in biological matrices. The use of isotopically labeled analogs as internal standards improves the accuracy and precision of quantitative measurements by compensating for variations in sample preparation and instrumental response .
Research has demonstrated its effectiveness in mass spectrometry-based quantification methods. In multiple TOF/TOF events in MALDI MS/MS quantification studies, verapamil-d3 HCl has been utilized alongside other isotopically labeled standards to improve quantitative analysis in complex biological matrices such as human plasma .
P-glycoprotein Efflux Pump Inhibition
Like its unlabeled counterpart, (S)-(-)-Verapamil-d3 HCl exhibits inhibitory activity against the p-glycoprotein efflux pump, a membrane transport protein that plays a crucial role in drug absorption, distribution, and excretion. This property makes it valuable for studies investigating drug transport mechanisms, multidrug resistance, and drug-drug interactions mediated by efflux transporters.
The specific S-enantiomer may exhibit different potency or selectivity in p-glycoprotein inhibition compared to the R-enantiomer or racemic mixture, providing researchers with a tool to study stereoselectivity in drug transport processes.
Analytical Applications and Research Methodologies
The distinctive mass signature of (S)-(-)-Verapamil-d3 HCl (N-methyl-d3) makes it particularly valuable in mass spectrometry-based analytical methods. Its application extends beyond simple quantification to studies of drug metabolism, pharmacokinetics, and drug transport.
Mass Spectrometry Applications
In multiple TOF/TOF events in single laser shot for improved MALDI MS/MS quantification, verapamil-d3 HCl has been used as an internal standard alongside other deuterated compounds . This application highlights its utility in advanced analytical techniques that require precise quantification in complex biological matrices.
The experimental protocols typically involve:
-
Sample preparation with protein precipitation using acetonitrile
-
Centrifugation and supernatant extraction
-
Solvent evaporation and reconstitution
-
Analysis by mass spectrometry techniques
These analytical methods benefit from the isotopic labeling, which provides clear mass discrimination between the analyte and internal standard despite their identical chromatographic behavior.
Comparison with Related Compounds
(S)-(-)-Verapamil-d3 HCl (N-methyl-d3) belongs to a family of compounds that includes the racemic mixture and the R-enantiomer. These related compounds may exhibit different pharmacological profiles and uses in research.
Stereochemical Considerations
The S-enantiomer of verapamil has distinct pharmacological properties compared to the R-enantiomer or racemic mixture. This stereoselectivity extends to the deuterated analogs as well, making the specific enantiomer important for certain research applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume